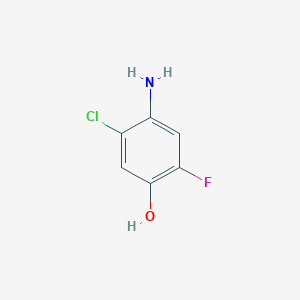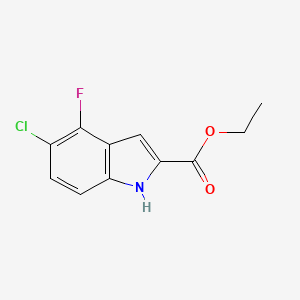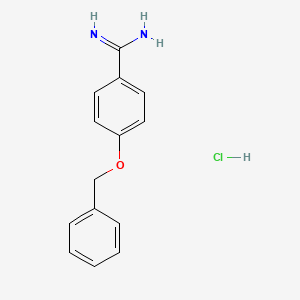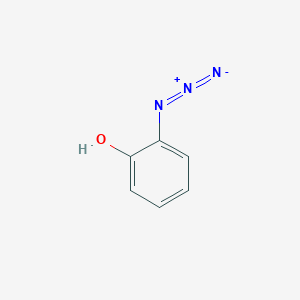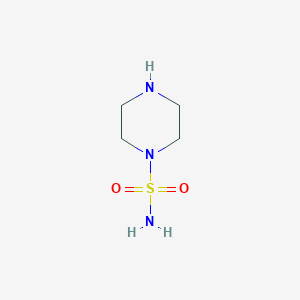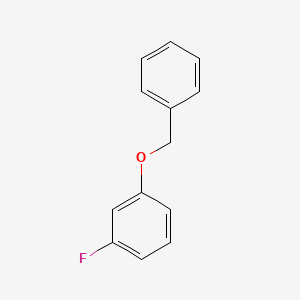
1-(Benzyloxy)-3-fluorobenzene
Übersicht
Beschreibung
1-(Benzyloxy)-3-fluorobenzene is a chemical compound that is part of the broader class of organofluorine compounds. It is characterized by a benzene ring with a fluorine atom and a benzyloxy group attached to it. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical research areas.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be achieved through several methods. For instance, the synthesis of sterically hindered fluorinated benzene derivatives can be accomplished by aromatic nucleophilic substitution reactions, as demonstrated in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Although not directly related to 1-(Benzyloxy)-3-fluorobenzene, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives has been extensively studied. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, which could be similar to the interactions present in 1-(Benzyloxy)-3-fluorobenzene . The presence of fluorine atoms can lead to unusual bond angles and lengths, as seen in the case of fluorobenzene, where the C-F bond length is 1.35 Å10.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. For example, the fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene is a practical method to introduce fluorine atoms into aromatic systems . This method could potentially be applied to the synthesis of 1-(Benzyloxy)-3-fluorobenzene if suitable precursors are available.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For instance, fluorobenzenes are known to be weakly coordinating solvents due to the reduced ability to donate π-electron density from the arene, which could also be true for 1-(Benzyloxy)-3-fluorobenzene . Additionally, the presence of fluorine can affect the photophysical properties of aromatic compounds, as seen in the violet fluorescence exhibited by dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes in the solid state .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of Application : 1-(Benzyloxy)-3-fluorobenzene is used in the synthesis of novel chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . These compounds are synthesized by coupling with aromatic substituted aldehyde .
- Methods of Application : The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They are then screened for antimicrobial activity .
- Results or Outcomes : The synthesized compounds showed antimicrobial activity .
Liquid-Crystalline Compounds
- Scientific Field : Material Science .
- Summary of Application : 1-(Benzyloxy)-3-fluorobenzene is used in the synthesis of new liquid-crystalline compounds . These compounds are developed from rod-like Schiff base .
- Methods of Application : The molecular self-assembly of these compounds was explored using differential scanning calorimetry (DSC) and polarized optical microscope (POM) .
- Results or Outcomes : Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed .
Benzylic Oxidations and Reductions
- Scientific Field : Organic Chemistry .
- Summary of Application : The benzylic hydrogens of alkyl substituents on a benzene ring, such as 1-(Benzyloxy)-3-fluorobenzene, are activated toward free radical attack . This property enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
- Methods of Application : The oxidative degradation of alkyl side-chains is usually effected by hot acidic permanganate solutions .
- Results or Outcomes : The oxidation of alkyl side-chains leads to the formation of benzoic acids .
Synthesis of Liquid-Crystalline Compounds
- Scientific Field : Material Science .
- Summary of Application : 1-(Benzyloxy)-3-fluorobenzene is used in the synthesis of new liquid-crystalline compounds . These compounds are developed from rod-like Schiff base .
- Methods of Application : The molecular self-assembly of these compounds was explored using differential scanning calorimetry (DSC) and polarized optical microscope (POM) .
- Results or Outcomes : Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed .
Safety And Hazards
- Toxicity : Assessments of toxicity are essential. Fluorinated compounds can exhibit toxicity, especially if metabolized.
- Handling Precautions : Proper lab practices should be followed when working with this compound.
- Environmental Impact : Disposal methods and environmental effects need consideration.
Zukünftige Richtungen
- Biological Studies : Investigate potential biological activities, such as antimicrobial or anticancer properties.
- Synthetic Modifications : Explore derivatization strategies to enhance specific properties.
- Computational Modeling : Use quantum mechanical calculations to predict properties and reactivity.
Eigenschaften
IUPAC Name |
1-fluoro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOSFBOCFVINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469700 | |
| Record name | 1-(Benzyloxy)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-fluorobenzene | |
CAS RN |
72216-35-4 | |
| Record name | 1-(Benzyloxy)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

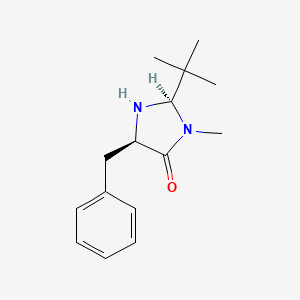
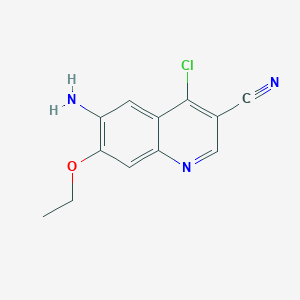
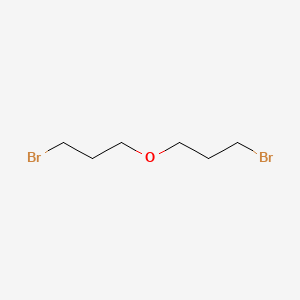
![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)
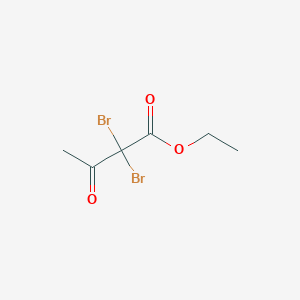
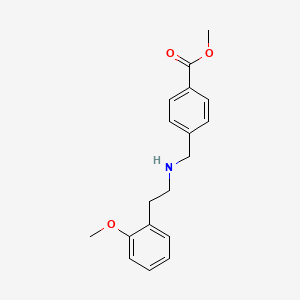
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)
